ブチル(1-メチルプロピル)マグネシウム

説明

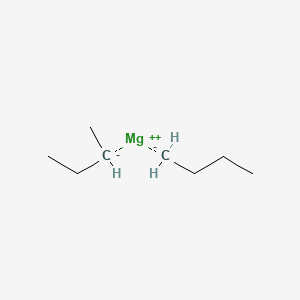

Magnesium, butyl(1-methylpropyl)- is a useful research compound. Its molecular formula is C8H18Mg and its molecular weight is 138.53 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, butyl(1-methylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, butyl(1-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, butyl(1-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

マグネシウムビス(アルコキシド)錯体の合成

n-ブチル-sec-ブチルマグネシウムの主な用途の1つは、マグネシウムビス(アルコキシド)錯体の合成における出発物質としての役割です。 これらの錯体は、さまざまな産業用途向けに特定の特性を持つポリマーを作成するための基礎となるプロセスである、開環重合および共重合反応において極めて重要です .

α-オレフィンの炭素金属化

n-ブチル-sec-ブチルマグネシウムは、α-オレフィンの炭素金属化に使用されます。 このプロセスには、α-オレフィンへのマグネシウム化合物の添加が含まれ、これは複雑な構造を持つ有機化合物を合成する際の重要なステップとなる可能性があります .

チーグラー・ナッタ触媒の前駆体

ブチル(1-メチルプロピル)マグネシウムを含むマグネシウムアルキルは、高活性で無水の塩化マグネシウム担持材料の前駆体として機能します。 これらの材料は、オレフィンの重合に使用されるチーグラー・ナッタ触媒に不可欠です .

層状材料へのインターカレーション

研究では、n-ブチル-sec-ブチルマグネシウムのような有機金属化合物が、TiS2やWO2Cl2などの層状材料へのマグネシウムと亜鉛のインターカレーションにおいて潜在的な用途があることが示されています。 このプロセスは、さまざまな用途向けにこれらの材料の電気的および構造的特性を変更できます .

化学合成における金属化試薬

金属化試薬として、n-ブチル-sec-ブチルマグネシウムは、有機分子にマグネシウム原子を導入します。 マグネシウム原子は、隣接する炭素原子に分極効果を誘発し、それらを水、炭素酸、アルコールなどの活性水素化合物に対して非常に反応性にします。 この反応性は、さまざまな化学合成プロセスで利用されます .

作用機序

Target of Action

Magnesium, butyl(1-methylpropyl)-, also known as n-Butyl-sec-butylmagnesium, is primarily used as a starting material in the synthesis of magnesium bis(alkoxide) complexes . These complexes play a crucial role in various chemical reactions, including ring-opening polymerization and co-polymerization reactions .

Mode of Action

The compound interacts with its targets by donating its butyl and sec-butyl groups to the reaction . This interaction facilitates the formation of magnesium bis(alkoxide) complexes, which are key intermediates in the aforementioned reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The magnesium bis(alkoxide) complexes formed as a result of the compound’s action serve as catalysts in the ring-opening polymerization and co-polymerization reactions . These reactions are crucial for the synthesis of various polymers.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the facilitation of polymerization reactions . By acting as a starting material for the synthesis of magnesium bis(alkoxide) complexes, the compound enables the efficient production of various polymers .

Action Environment

The action of Magnesium, butyl(1-methylpropyl)- is influenced by various environmental factors. For instance, the compound is typically stored in hexane, a solvent that can affect its reactivity . Furthermore, the compound is sensitive to moisture and air, which can lead to degradation and loss of reactivity .

生物活性

Magnesium, butyl(1-methylpropyl)-, also known as di-n-butylmagnesium, is an organomagnesium compound that has garnered interest in various biological and chemical applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₁₈Mg

- Molecular Weight : 142.4 g/mol

- CAS Number : 39881-32-8

This compound is typically handled in a solution form, often in hexane, due to its reactivity with moisture and air.

Magnesium plays a crucial role in numerous biochemical processes. It acts as a cofactor for many enzymes and is involved in the stabilization of nucleic acids and cellular membranes. The specific biological activity of magnesium, butyl(1-methylpropyl)- can be understood through its interaction with various biological systems:

- Enzymatic Activity : Magnesium ions are essential for the activity of enzymes involved in metabolic processes. For instance, studies have shown that magnesium is critical for the function of Mycobacterium tuberculosis salicylate synthase (MbtI), a target for antitubercular therapy. The presence of magnesium enhances the binding affinity of inhibitors to this enzyme, which is pivotal for developing new treatments against tuberculosis .

- Cellular Signaling : Magnesium influences cellular signaling pathways by modulating ion channels and receptors. This modulation can affect neurotransmitter release and muscle contraction, highlighting its importance in neuromuscular function.

- Antimicrobial Properties : Research indicates that magnesium compounds may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Case Study 1: Antitubercular Activity

A recent study investigated the role of magnesium in enhancing the efficacy of MbtI inhibitors against Mycobacterium tuberculosis. The study found that the presence of magnesium ions significantly increased the inhibitory potency of certain compounds, leading to a lethal effect on mycobacterial cultures at concentrations as low as 156 μM . This finding underscores the potential use of magnesium-based compounds as adjunctive therapies in tuberculosis treatment.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of magnesium in models of neurodegeneration. It was shown that magnesium supplementation could reduce neuronal cell death and improve cognitive function in animal models of Alzheimer's disease . This suggests that magnesium, including its organometallic forms like butyl(1-methylpropyl)-, may have therapeutic potential in neurodegenerative disorders.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on MbtI | Magnesium enhances inhibitor binding | Potential for new tuberculosis therapies |

| Neuroprotection | Magnesium reduces neuronal death | Possible treatment for neurodegenerative diseases |

Safety and Toxicology

While magnesium compounds are generally considered safe at physiological levels, organomagnesium compounds like butyl(1-methylpropyl)- require careful handling due to their reactivity. The NIOSH Occupational Exposure Banding process categorizes this compound based on its potential health effects, including acute toxicity and skin irritation . Proper safety protocols must be followed to mitigate exposure risks.

特性

IUPAC Name |

magnesium;butane;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h3H,4H2,1-2H3;1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTCXZDCRFISFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CC[CH-]C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044666 | |

| Record name | Butan-2-yl(butyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39881-32-8 | |

| Record name | Butyl-sec-butylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039881328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butyl(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butan-2-yl(butyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl(1-methylpropyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL-SEC-BUTYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H90Z2YB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。